molecular formula C23H31N3O3 B1310473 Tcs OX2 29 CAS No. 372523-75-6

Tcs OX2 29

Número de catálogo B1310473
Número CAS: 372523-75-6
Peso molecular: 397.5 g/mol
Clave InChI: COFVZFLCAOUMJT-OAQYLSRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TCS-OX2-29 is an orexin antagonist . It was the first non-peptide antagonist developed that is selective for the orexin receptor subtype OX2 . It has an IC50 value of 40nM and selectivity of around 250x for OX2 over OX1 receptors .


Molecular Structure Analysis

The molecular formula of TCS-OX2-29 is C23H31N3O3 . Its molecular weight is 397.51 .


Chemical Reactions Analysis

TCS-OX2-29 is a potent and selective orexin-2 receptor (OX2R) antagonist . It has an IC50 value of 40 nM and a pKI value of 7.5 . TCS-OX2-29 displays 250-fold selectivity for OX2 over OX1 .


Physical And Chemical Properties Analysis

The molecular weight of TCS-OX2-29 is 397.51 (free base basis) . The chemical formula is C23H31N3O3 .

Aplicaciones Científicas De Investigación

Treatment of Insomnia

TCS OX2 29: is a potent orexin receptor antagonist, particularly selective for the OX2 receptor subtype . This specificity suggests its potential use in treating insomnia. By inhibiting the orexin system, which plays a crucial role in maintaining wakefulness, TCS OX2 29 could help induce sleep in individuals suffering from insomnia, offering a more targeted approach compared to non-selective orexin antagonists .

Neurological Disorders Research

The compound’s ability to selectively block OX2 receptors makes it a valuable tool in studying various neurological disorders where the orexin system is implicated. This includes research into narcolepsy, a condition characterized by excessive daytime sleepiness and sudden loss of muscle tone (cataplexy), which is often associated with orexin system dysfunction .

Sleep-Wake Cycle Regulation

Beyond its implications for insomnia, TCS OX2 29 can be used to study the broader aspects of the sleep-wake cycle. Its selective OX2 receptor antagonism can help researchers understand the complex neurochemistry involved in circadian rhythms and sleep architecture.

Each of these applications leverages the unique properties of TCS OX2 29 to investigate and potentially treat a variety of conditions related to the orexin system. The compound’s selectivity for the OX2 receptor is particularly beneficial for research that requires precise modulation of this receptor subtype .

Safety And Hazards

TCS-OX2-29 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFVZFLCAOUMJT-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028419
Record name (2S)-1-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tcs OX2 29

CAS RN

372523-75-6
Record name (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372523-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TCS-OX2-29
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH2US47J8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tcs OX2 29
Reactant of Route 2
Reactant of Route 2
Tcs OX2 29
Reactant of Route 3
Tcs OX2 29
Reactant of Route 4
Tcs OX2 29
Reactant of Route 5
Tcs OX2 29
Reactant of Route 6
Tcs OX2 29

Q & A

Q1: How does TCS OX2 29 interact with the orexin-2 receptor?

A1: TCS OX2 29 competitively binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor []. This antagonistic action disrupts downstream signaling pathways associated with OX2R activation.

Q2: What are the downstream effects of TCS OX2 29 binding to the OX2R?

A2: TCS OX2 29 binding to OX2R inhibits the receptor's constitutive activity and prevents orexin-induced activation of downstream signaling pathways. These pathways include, but are not limited to, the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, ultimately impacting various physiological processes [, ].

Q3: Does TCS OX2 29 affect orexin-1 receptors (OX1R)?

A3: TCS OX2 29 exhibits high selectivity for OX2R over OX1R [, ]. Studies utilizing selective OX1R antagonists, such as SB-334867, demonstrate distinct and sometimes opposing effects compared to TCS OX2 29, highlighting the specificity of TCS OX2 29 for OX2R [, , ].

Q4: What is the molecular formula and weight of TCS OX2 29?

A4: Unfortunately, the specific molecular formula and weight of TCS OX2 29 are not consistently reported in the provided research articles.

Q5: Is there any spectroscopic data available for TCS OX2 29?

A5: The provided research articles do not offer detailed spectroscopic data, such as NMR or IR spectra, for TCS OX2 29.

Q6: Under what conditions is TCS OX2 29 typically prepared and administered for research purposes?

A6: Research commonly dissolves TCS OX2 29 in dimethyl sulfoxide (DMSO) before diluting it further in saline or artificial cerebrospinal fluid for in vivo studies [, , ].

Q7: What is the primary application of TCS OX2 29 in research?

A7: Researchers primarily utilize TCS OX2 29 as a pharmacological tool to investigate the role of OX2R in various physiological processes and disease models. This includes exploring its potential in pain modulation, addiction, sleep disorders, and cardiovascular regulation [, , , ].

Q8: Has TCS OX2 29 been investigated in clinical trials for any specific conditions?

A8: While TCS OX2 29 has shown promise in preclinical studies, the provided research articles do not indicate its advancement into clinical trials for treating human conditions.

Q9: What is the typical duration of action for TCS OX2 29 in in vivo studies?

A9: The duration of action for TCS OX2 29 can vary depending on the dosage, route of administration, and the specific experimental model. Studies typically observe significant effects within minutes to hours after administration [, ].

Q10: How does the structure of TCS OX2 29 contribute to its selectivity for OX2R?

A10: Unfortunately, the precise structural details of TCS OX2 29 and its SAR are not explicitly discussed in the provided research articles.

Q11: Have any modifications to the structure of TCS OX2 29 been explored to enhance its potency or selectivity?

A11: The provided research articles primarily focus on the application of TCS OX2 29 as a pharmacological tool and do not delve into structural modifications for optimization.

Q12: In which animal models has TCS OX2 29 demonstrated efficacy in preclinical studies?

A12: TCS OX2 29 has shown efficacy in various animal models, including rodent models of pain (e.g., tail-flick test, formalin test), addiction (e.g., conditioned place preference), and cardiovascular dysfunction (e.g., acute myocardial infarction) [, , ].

Q13: What are some of the key findings from in vivo studies using TCS OX2 29 in pain models?

A13: Studies utilizing TCS OX2 29 in pain models show that blocking OX2R can attenuate both acute and chronic pain, suggesting a role for OX2R in pain processing and modulation [, , ].

Q14: Has TCS OX2 29 demonstrated efficacy in reducing alcohol consumption in preclinical models?

A14: Yes, research indicates that TCS OX2 29 can reduce ethanol self-administration in rodent models, suggesting a potential role for OX2R in mediating the reinforcing effects of alcohol [, ].

Q15: Is there any information available on the toxicity profile of TCS OX2 29?

A15: While the provided articles highlight the efficacy of TCS OX2 29 in various preclinical models, they don't provide detailed information on its specific toxicity profile.

Q16: What are the common routes of administration for TCS OX2 29 in research?

A16: Researchers typically administer TCS OX2 29 through central routes, such as intracerebroventricular (ICV) or intra-brain region injections, to achieve targeted delivery to specific brain areas [, ].

Q17: Have any novel drug delivery strategies been explored to enhance the targeted delivery of TCS OX2 29?

A17: The provided research articles primarily focus on conventional administration routes and do not explore novel drug delivery strategies for TCS OX2 29.

Q18: What are some of the key tools and resources used in research involving TCS OX2 29?

A18: Research involving TCS OX2 29 utilizes various tools and resources, including animal models, behavioral testing paradigms (e.g., tail-flick test, conditioned place preference), electrophysiological recordings, immunohistochemistry, and molecular biology techniques [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.